BenchChemオンラインストアへようこそ!

8-AZIDOADENOSINE-5/'-O-DIPHOSPHATE SODIUM SALT

F1-ATPase Subunit Mapping Photoaffinity Labeling

Opt for 8-Azido-ADP for permanent, UV-induced covalent labeling of nucleotide-binding proteins. Unlike reversible native ADP, covalent attachment survives purification—ideal for mass spectrometry proteomics and unambiguous binding-site identification. Residue-level discrimination: labels β-Tyr-311 in F1-ATPase, whereas 2-azido-ADP targets β-Tyr-345, enabling orthogonal mapping. Concentration-dependent selectivity distinguishes catalytic vs. non-catalytic sites. Defined 2:1 stoichiometry for complete F1-ATPase inactivation; irreversibly inhibits Ca²⁺-ATPase. Compatible with click chemistry for detection/purification. ≥95% purity, batch-characterized for consistent photoreactivity.

Molecular Formula C10H13N8NaO10P2
Molecular Weight 490.2
CAS No. 102185-14-8
Cat. No. B1141572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-AZIDOADENOSINE-5/'-O-DIPHOSPHATE SODIUM SALT
CAS102185-14-8
Molecular FormulaC10H13N8NaO10P2
Molecular Weight490.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.3 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Azidoadenosine-5'-O-diphosphate Sodium Salt: A Versatile Photoaffinity Probe for Nucleotide-Binding Protein Studies


8-Azidoadenosine-5'-O-diphosphate sodium salt (8-azido-ADP) is a photoreactive adenosine diphosphate (ADP) analog characterized by the substitution of an azido group (-N₃) at the 8-position of the adenine ring [1]. Upon exposure to ultraviolet (UV) light, typically at 350 nm, the azido group generates a highly reactive nitrene intermediate that forms covalent bonds with proximal amino acid residues in nucleotide-binding proteins, enabling irreversible and specific labeling of enzyme active sites, allosteric regulatory domains, and transport protein catalytic centers [2]. As a clickable ADP derivative, this compound is widely employed in biochemical research for mapping ligand-protein interactions, identifying binding pocket residues, and elucidating mechanisms of nucleotide-dependent conformational changes in ATPases, kinases, and other ADP/ATP-utilizing enzymes [3].

Why 8-Azidoadenosine-5'-O-diphosphate Sodium Salt Cannot Be Substituted with Unmodified ADP or Other Azido Analogs


Generic substitution of 8-azido-ADP with unmodified ADP or alternative azido-nucleotide analogs is precluded by fundamental differences in binding site topography, protein interaction profiles, and downstream application compatibility. Unlike unmodified ADP, which binds reversibly and dissociates during subsequent experimental manipulations, 8-azido-ADP undergoes UV-triggered covalent attachment to specific amino acid residues, enabling permanent marking of binding sites for detection, purification, or proteomic identification workflows that cannot be achieved with native nucleotides [1]. Furthermore, the positional specificity of the azido group critically determines labeling outcomes; 2-azido-ADP and 8-azido-ADP exhibit distinct subunit labeling patterns and target different tyrosine residues within the same enzyme family, rendering them non-interchangeable for applications requiring precise spatial mapping of nucleotide-binding pockets [2]. Additionally, 8-azido-ADP provides distinct advantages over 8-azido-ATP for ADP-specific binding site characterization, as it selectively occupies ADP-binding domains without competing for ATP-exclusive sites, thereby offering higher resolution discrimination between nucleotide-specific recognition motifs [3].

Quantitative Differentiation of 8-Azidoadenosine-5'-O-diphosphate Sodium Salt from ADP Analogs and In-Class Compounds


Subunit-Specific Labeling: 8-Azido-ADP Targets Both α and β Subunits of F1-ATPase, While 2-Azido-ADP Is Restricted to the β Subunit

In the absence of fluoroaluminate complexes, 8-azido-ADP photolabels both the α and β subunits of beef heart mitochondrial F1-ATPase, whereas 2-azido-ADP exclusively labels the β subunit [1]. This differential subunit accessibility arises from distinct binding orientations of the 8-azido versus 2-azido moieties within the nucleotide-binding pocket, making 8-azido-ADP the preferred reagent for comprehensive mapping of multisubunit ATPase complexes and identification of intersubunit interfaces [1].

F1-ATPase Subunit Mapping Photoaffinity Labeling

Tyrosine Residue Targeting: 8-Azido-ADP Labels Tyr-311 on the β Subunit, Whereas 2-Azido-ADP Labels Tyr-345

Within the β subunit of F1-ATPase, 8-azido-ADP and 2-azido-ADP target distinct tyrosine residues: 8-azido-ADP covalently modifies β-Tyr-311, while 2-azido-ADP labels β-Tyr-345 [1]. This residue-level discrimination arises from the different geometric orientation of the azido group at the 8-position versus the 2-position of the adenine ring, providing orthogonal labeling information for high-resolution mapping of nucleotide-binding pocket architecture [2].

Residue-Specific Mapping ATPase Catalytic Site Photoaffinity Labeling

Stoichiometry of Inactivation: Complete F1-ATPase Inhibition Requires Binding of Two Molecules of 8-Azido-ADP per Enzyme

Photolysis of 8-azido-ADP in the presence of isolated beef heart mitochondrial F1-ATPase results in complete inactivation of ATPase activity when two molecules of 8-azido-ADP are covalently bound per molecule of F1 [1]. This defined 2:1 stoichiometry provides a quantitative benchmark for assessing labeling efficiency and serves as a critical quality control parameter for experimental reproducibility [2]. In contrast, unmodified ADP binds reversibly and cannot achieve permanent inactivation at any stoichiometry, precluding its use in applications requiring irreversible enzyme inhibition for downstream functional assays [3].

Enzyme Inactivation Stoichiometry F1-ATPase

Binding Affinity in Sarcoplasmic Reticulum Ca²⁺-ATPase: Apparent Kd of 30 μM for 8-Azido-ADP

In the presence of EGTA (calcium-free conditions), the photoreactive ADP analog 8-azido-ADP binds in the dark to the catalytic site of sarcoplasmic reticulum Ca²⁺-ATPase with an apparent dissociation constant (Kd) of 30 μM, as determined by competition with native ADP [1]. This Kd value quantifies the compound's binding affinity and enables precise calculation of reagent concentrations required for saturable labeling in experimental protocols [1]. Photoirradiation under calcium-containing conditions results in irreversible inhibition of ATPase activity with corresponding stoichiometric covalent incorporation, validating its utility as a site-specific probe [1].

Ca²⁺-ATPase Binding Affinity Photoaffinity Labeling

Maximum Labeling Stoichiometry: Up to 4 mol 8-Azido-ADP Bound per mol F1-ATPase, Identifying Two Catalytic and Two Non-Catalytic Sites

Using [2-³H]8-azido-ADP as a photoaffinity label, up to 4 mol of nucleotide can be covalently incorporated per mol of isolated bovine heart mitochondrial F1-ATPase [1]. This stoichiometry identifies four exchangeable nucleotide-binding sites—two catalytic and two non-catalytic—out of the total six sites present on the enzyme [1]. At high photolabel concentrations (300–1000 μM), radioactivity distributes between α and β subunits in an approximately 1:3 ratio, whereas at lower concentrations (20 μM), labeling becomes exclusively restricted to the β subunit, enabling tunable site-specific labeling [1]. In comparison, 8-azido-ATP exhibits the same maximum 4 mol/mol binding capacity, but the distinct binding site occupancy patterns between the two compounds facilitate differential analysis of ATP- versus ADP-specific recognition motifs [2].

Binding Site Enumeration F1-ATPase Stoichiometry

Optimized Applications of 8-Azidoadenosine-5'-O-diphosphate Sodium Salt for Scientific and Industrial Research


Mapping Nucleotide-Binding Site Topography in Multisubunit ATPase Complexes

8-Azido-ADP is optimally employed for comprehensive mapping of ATPase nucleotide-binding domains where subunit-specific labeling is required. As demonstrated by its ability to label both α and β subunits of F1-ATPase in the absence of Mg²⁺—a capability that 2-azido-ADP lacks—researchers can utilize this compound to identify intersubunit interfaces and characterize the full complement of ADP-binding sites across multi-subunit enzyme complexes [1]. The Mg²⁺-dependent shift in labeling preference from α+β subunits (Mg²⁺-free) to predominantly α subunits (Mg²⁺-present) further enables dynamic assessment of conformational changes and cation-dependent binding site accessibility [1].

High-Resolution Residue-Level Identification of Nucleotide-Binding Pockets via Mass Spectrometry

For precise identification of amino acid residues lining ADP-binding pockets, 8-azido-ADP provides orthogonal targeting information relative to 2-azido-ADP. Within the β subunit of F1-ATPase, 8-azido-ADP covalently modifies β-Tyr-311, whereas 2-azido-ADP labels β-Tyr-345 [2]. This residue-specific discrimination enables researchers to triangulate the three-dimensional architecture of nucleotide-binding sites when used in parallel experiments or to select the appropriate probe based on proximity to specific residues of interest. Mass spectrometry-based proteomics workflows benefit from this defined, covalent attachment for unambiguous peptide identification and binding site mapping [3].

Irreversible Inactivation of Nucleotide-Dependent Enzymes for Functional Kinetic Studies

8-Azido-ADP is uniquely suited for studies requiring permanent, covalent inactivation of nucleotide-dependent enzymes. With a defined 2:1 stoichiometry for complete F1-ATPase inactivation [1] and demonstrated irreversible inhibition of sarcoplasmic reticulum Ca²⁺-ATPase upon photoirradiation [4], this compound enables researchers to generate stably inactivated enzyme preparations for downstream functional assays, kinetic analyses, and reconstitution experiments. Unlike native ADP, which dissociates upon dilution or buffer exchange, covalently bound 8-azido-ADP remains attached throughout purification steps, facilitating precise correlation between labeling stoichiometry and residual enzymatic activity [4].

Discrimination Between Catalytic and Non-Catalytic Nucleotide-Binding Sites

The tunable labeling properties of 8-azido-ADP enable systematic discrimination between catalytic and non-catalytic nucleotide-binding sites. At high concentrations (300–1000 μM), up to 4 mol of 8-azido-ADP incorporate per mol of F1-ATPase, labeling both catalytic and non-catalytic exchangeable sites and distributing across α and β subunits in a 1:3 ratio [5]. At lower concentrations (20 μM), labeling becomes restricted to catalytic sites on the β subunit, with covalent binding of only 1 mol per mol F1 sufficient for complete inactivation due to catalytic site cooperativity [5]. This concentration-dependent site selectivity provides a powerful experimental tool for parsing the distinct functional contributions of catalytic versus regulatory nucleotide-binding domains in complex enzyme systems [5].

Quote Request

Request a Quote for 8-AZIDOADENOSINE-5/'-O-DIPHOSPHATE SODIUM SALT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.